Chlorhydrate de fiduxosine

Vue d'ensemble

Description

Fiduxosin hydrochloride is characterized as an alpha(1)-adrenoceptor antagonist with a higher affinity for alpha(1A)- and alpha(1D)-adrenoceptors compared to alpha(1B)-adrenoceptors. This selectivity suggests that fiduxosin could have a superior clinical profile for the treatment of lower urinary tract symptoms, particularly those suggestive of benign prostatic obstruction. The studies reviewed here focus on the effects of fiduxosin on intraurethral pressure (IUP) and mean arterial pressure (MAP) in conscious dogs, as well as its pharmacokinetics in healthy male subjects .

Synthesis Analysis

The synthesis of fiduxosin hydrochloride is not explicitly detailed in the provided papers. However, the pharmacokinetic properties and the effects of food on the bioavailability of fiduxosin have been studied, indicating that the compound has been successfully synthesized and administered to both animal and human subjects for research purposes .

Molecular Structure Analysis

While the molecular structure of fiduxosin hydrochloride is not directly discussed in the provided papers, its classification as an alpha(1)-adrenoceptor antagonist implies a structure that allows it to selectively bind to alpha(1A)- and alpha(1D)-adrenoceptors. This selective binding is crucial for its therapeutic effects and its potential advantages over other treatments for lower urinary tract symptoms .

Chemical Reactions Analysis

The chemical reactions involving fiduxosin hydrochloride, such as its interaction with adrenoceptors, are central to its mechanism of action. The papers indicate that fiduxosin effectively blocks the pressor effects of phenylephrine (PE), an alpha(1)-agonist, on IUP and MAP, demonstrating its antagonistic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fiduxosin hydrochloride are inferred through pharmacokinetic studies. Fiduxosin exhibits dose-dependent antagonism of PE-induced IUP and MAP responses, with a higher selectivity for IUP effects, suggesting a favorable profile for treating urinary symptoms without significantly affecting arterial pressure. Food intake has been shown to significantly increase the bioavailability of fiduxosin, indicating that its absorption and metabolism are influenced by the presence of food in the gastrointestinal tract .

Applications De Recherche Scientifique

Urologie : Traitement de l'hypertrophie bénigne de la prostate

Le chlorhydrate de fiduxosine a été étudié pour son utilisation potentielle dans le traitement de l'hypertrophie bénigne de la prostate (HBP), une affection courante chez les hommes âgés. En tant qu'antagoniste des α1-adrénocepteurs avec une affinité plus élevée pour les α1A- et α1D-adrénocepteurs, il pourrait minimiser les effets secondaires hypotensifs tout en ciblant efficacement les symptômes des voies urinaires inférieures .

Pharmacocinétique : Absorption et distribution du médicament

Des recherches ont été menées sur la pharmacocinétique du this compound, notamment son absorption et sa distribution dans l'organisme. Des études ont montré que sa pharmacocinétique est indépendante de la dose et invariable dans le temps, ce qui en fait un candidat stable pour un développement pharmaceutique ultérieur .

Affinité moléculaire : Études de liaison aux récepteurs

Le this compound a été évalué pour son affinité de liaison à divers adrénocepteurs. Il présente une affinité plus élevée pour les α1A- et α1D-adrénocepteurs par rapport aux α1B-adrénocepteurs, ce qui est important pour son action sélective dans le traitement des affections urologiques .

Développement du médicament : Essais cliniques et recherche

Bien que le développement du this compound ait été interrompu lors des essais cliniques de phase 2, les données recueillies lors de ces études contribuent à la compréhension des antagonistes des α1-adrénocepteurs et de leur potentiel thérapeutique .

Inhibition de l'efflux de médicaments : Recherche sur le cancer

Des recherches émergentes portent sur le rôle du this compound dans le traitement du cancer, en particulier pour surmonter la multirésistance aux médicaments (MDR) en inhibant l'efflux de médicaments dans les cellules cancéreuses. Cela pourrait potentiellement sensibiliser les cellules cancéreuses aux médicaments chimiothérapeutiques et réduire la tumorigenèse .

Mécanisme D'action

Target of Action

Fiduxosin hydrochloride is a potent α1-adrenoceptor antagonist, with a high affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) compared to α1b-adrenoceptors (24.9 nM) . These adrenoceptors are primarily involved in the contraction of smooth muscle, such as that found in the prostate and urinary tract .

Mode of Action

As an antagonist, Fiduxosin hydrochloride binds to α1a- and α1d-adrenoceptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade prevents the contraction of smooth muscle in the prostate and urinary tract, thereby relieving symptoms associated with conditions like benign prostatic hyperplasia .

Biochemical Pathways

Fiduxosin hydrochloride’s action primarily involves the neuroactive ligand-receptor interaction and vascular smooth muscle contraction pathways . By blocking α1a- and α1d-adrenoceptors, Fiduxosin hydrochloride disrupts the normal signaling pathways that lead to smooth muscle contraction. This results in relaxation of the smooth muscle in the prostate and urinary tract .

Pharmacokinetics

Fiduxosin hydrochloride exhibits dose-independent and time-invariant pharmacokinetics over a dose range of 30–120 mg/day under fasting conditions . At steady-state, the time to maximum plasma concentration (Tmax) ranges from 1.8-7.8 hours, and the apparent oral clearance (CL/F) and apparent volume of distribution (Vβ/F) ranges are 27.3–47.2 L h−1 and 846-1399L, respectively . The maximum plasma concentration (Cmax), minimum plasma concentration (Cmin), and area under the plasma concentration vs time curve from 0 to 24 h (AUC24) for days 7 and 14 are linearly proportional with dose over the 30–120 mg/day dose range and are unchanged from day 7 to day 14 .

Result of Action

The primary result of Fiduxosin hydrochloride’s action is the relaxation of smooth muscle in the prostate and urinary tract, which can alleviate symptoms associated with conditions like benign prostatic hyperplasia . Additionally, it has been suggested that Fiduxosin hydrochloride may have potential utility in overcoming multidrug resistance in cancer cells by affecting high drug efflux cancer cells (HDECC), which are believed to be selectively enriched with stem-like cancer cells .

Action Environment

The action of Fiduxosin hydrochloride can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetics of Fiduxosin hydrochloride . Furthermore, the drug’s efficacy can be influenced by the patient’s age, as the prevalence of conditions like benign prostatic hyperplasia increases with age . Therefore, the action, efficacy, and stability of Fiduxosin hydrochloride can vary depending on these and potentially other environmental factors.

Propriétés

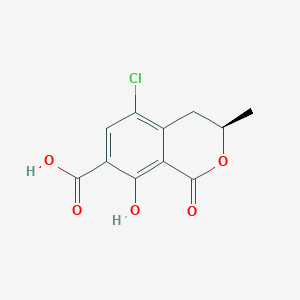

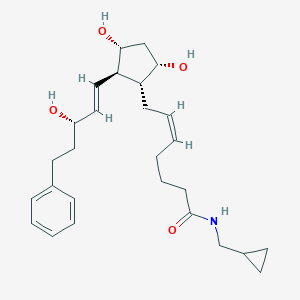

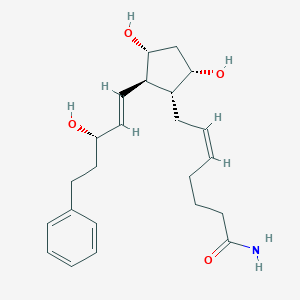

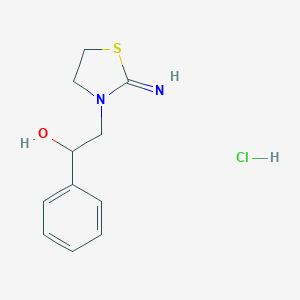

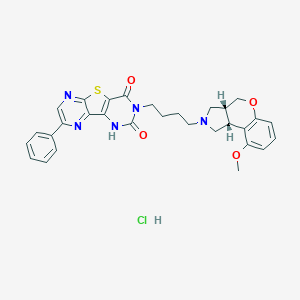

IUPAC Name |

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPMGRPQOZABPO-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049013 | |

| Record name | Fiduxosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208992-74-9 | |

| Record name | Fiduxosin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fiduxosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fiduxosin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIDUXOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.